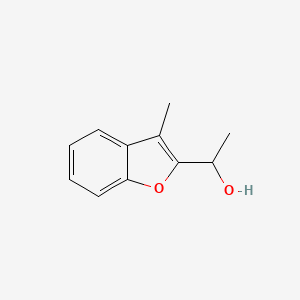
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol, also known as GHB (Gamma-Hydroxybutyrate), is a psychoactive drug that is used for its sedative and euphoric effects. It is a naturally occurring substance that is found in the human body and is also produced synthetically. GHB has been widely studied for its potential therapeutic applications, including its use as an anesthetic, treatment for alcoholism, and as a treatment for narcolepsy.
Mécanisme D'action
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol acts on the GABA receptor in the brain, which is responsible for regulating the activity of neurons. It increases the activity of the GABA receptor, which leads to a decrease in the activity of the neurons. This results in a sedative effect, which is why 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is often used as a sleep aid or as a recreational drug.
Biochemical and Physiological Effects:
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in body temperature. It can also cause respiratory depression, which can be dangerous in high doses. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been shown to increase the release of growth hormone, which may be responsible for some of its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has a number of advantages and limitations for use in lab experiments. Its sedative effects make it useful for studying the effects of sleep deprivation and for inducing anesthesia in animal models. However, its potential for respiratory depression and other side effects must be carefully monitored in order to ensure the safety of the animals being studied.
Orientations Futures
There are a number of potential future directions for research into 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol. One area of interest is its potential use as a treatment for narcolepsy. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been shown to be effective in reducing the symptoms of narcolepsy in animal models, and it may be a promising treatment option for humans as well. Another area of interest is its potential use as a treatment for alcoholism. Further research is needed to fully understand the mechanisms by which 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol reduces alcohol cravings and withdrawal symptoms, but it may be a useful tool in the treatment of this disorder. Finally, there is ongoing research into the potential therapeutic uses of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol in other neurological disorders, such as epilepsy and Parkinson's disease.
Méthodes De Synthèse
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol can be synthesized through the reaction of gamma-butyrolactone (GBL) and sodium hydroxide (NaOH). GBL is a common industrial solvent that can be converted to 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol through a simple chemical process. The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is relatively straightforward, but it requires careful handling and precise measurements to ensure that the final product is of high quality.
Applications De Recherche Scientifique
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been extensively studied for its potential use as an anesthetic. It has been shown to be effective in inducing and maintaining anesthesia in animal models, and it has also been used in human clinical trials. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has also been studied for its potential use in the treatment of alcoholism. It has been shown to reduce alcohol cravings and withdrawal symptoms in alcohol-dependent individuals.
Propriétés
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGFYRSBJVIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)
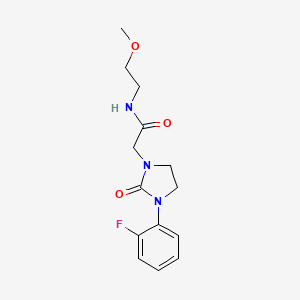
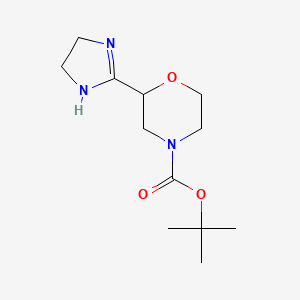
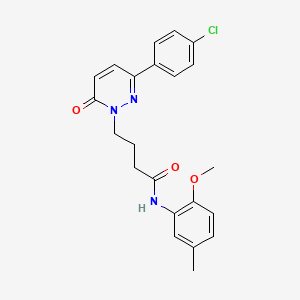
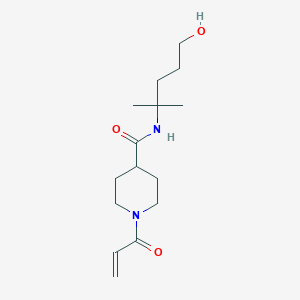
![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)